molecular formula C17H28N2O B6757369 N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide

N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide

Cat. No.: B6757369
M. Wt: 276.4 g/mol
InChI Key: FATAWYGFXCPYBP-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[222]octan-3-yl)-N-methylspiro[25]octane-2-carboxamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-18(15-12-19-9-5-13(15)6-10-19)16(20)14-11-17(14)7-3-2-4-8-17/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATAWYGFXCPYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN2CCC1CC2)C(=O)C3CC34CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with a suitable carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as a modulator of specific receptors.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chinolincarboxamide: This compound shares a similar bicyclic structure and is studied for its pharmacological properties.

    2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one:

Uniqueness

N-(1-azabicyclo[2.2.2]octan-3-yl)-N-methylspiro[2.5]octane-2-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

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